Cy3-PEG4-Alkyne
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Overview
Description
Cy3-PEG4-Alkyne is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains four polyethylene glycol (PEG) units and an alkyne group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This property makes it a valuable tool for bioconjugation and imaging applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG4-Alkyne typically involves the conjugation of Cyanine 3 with a PEG linker and an alkyne group. The process begins with the preparation of Cyanine 3, followed by the attachment of the PEG linker through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly specific and efficient, allowing for the covalent attachment of the dye to azide-containing molecules .
Common Reagents and Conditions
The CuAAc reaction requires a copper catalyst, typically copper sulfate (CuSO4), and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous solution at room temperature, making it suitable for biological applications .
Major Products Formed
The major product formed from the CuAAc reaction is a triazole-linked conjugate, where the alkyne group of this compound is covalently bonded to the azide group of the target molecule .
Scientific Research Applications
Chemistry
In chemistry, Cy3-PEG4-Alkyne is used for labeling and tracking molecules in various chemical reactions. Its fluorescent properties allow researchers to monitor reaction progress and study molecular interactions .
Biology
In biological research, this compound is employed for labeling biomolecules such as proteins, nucleic acids, and lipids. This enables the visualization of cellular processes and the study of protein-protein interactions .
Medicine
In medicine, this compound is used for diagnostic imaging and drug delivery. Its ability to selectively label target molecules makes it a valuable tool for tracking the distribution and efficacy of therapeutic agents .
Industry
In industrial applications, this compound is used for the development of biosensors and biochips. Its fluorescent properties enhance the sensitivity and specificity of these devices, making them useful for detecting various analytes .
Mechanism of Action
Cy3-PEG4-Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group of the compound reacts with azide groups on target molecules, forming a stable triazole linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cy3-PEG4-Azide: Similar to Cy3-PEG4-Alkyne but contains an azide group instead of an alkyne group.
Cy5-PEG4-Alkyne: A derivative of Cyanine 5 (Cy5) with similar properties to this compound but with a different fluorescent spectrum.
Cy3B-PEG4-Alkyne: A brighter and more stable fluorescent dye compared to Cy3, used for high-sensitivity applications.
Uniqueness
This compound is unique due to its combination of a fluorescent dye, a PEG linker, and an alkyne group. This combination allows for efficient and specific labeling of target molecules through click chemistry, making it a versatile tool for various scientific applications .
Properties
Molecular Formula |
C41H56ClN3O5 |
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Molecular Weight |
706.4 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C41H55N3O5.ClH/c1-7-25-46-27-29-48-31-32-49-30-28-47-26-23-42-39(45)22-9-8-14-24-44-36-19-13-11-17-34(36)41(4,5)38(44)21-15-20-37-40(2,3)33-16-10-12-18-35(33)43(37)6;/h1,10-13,15-21H,8-9,14,22-32H2,2-6H3;1H |
InChI Key |
IKIMLUHUWODRMJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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